

Application Note: Simultaneous Estimation of Brimonidine and Brinzolamide by HPLC-UV

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Compound of Interest		
Compound Name:	Brimonidine/brinzolamide	
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Abstract

This document details a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the simultaneous quantitative analysis of brimonidine and brinzolamide in pharmaceutical formulations. This method is crucial for quality control and stability studies in the development of ophthalmic solutions containing these two active pharmaceutical ingredients. The described protocol offers a simple, accurate, and precise procedure for the separation and quantification of brimonidine and brinzolamide.

Introduction

Brimonidine tartrate is an alpha-adrenergic receptor agonist, and brinzolamide is a carbonic anhydrase inhibitor.[1] Both are used in combination for the treatment of glaucoma and ocular hypertension to reduce intraocular pressure.[1] A reliable analytical method is essential for ensuring the quality and efficacy of their combined dosage forms. This application note provides a detailed HPLC-UV method that has been developed and validated for this purpose.

Data Presentation Chromatographic Conditions

A summary of the optimized chromatographic conditions for the simultaneous estimation of brimonidine and brinzolamide is presented below. Several methods have been reported, and



two representative examples are provided for comparison.

Parameter	Method 1	Method 2
Stationary Phase (Column)	Kromasil C18 (4.6 x 250mm, 5μm)[2]	Hypersil BDS C18 (100 mm x 4.6 mm, 5μ)[1]
Mobile Phase	0.1% Perchloric acid and Acetonitrile (58:42 v/v)[2]	0.02M Octane-1-sulphonic acid sodium salt and Acetonitrile (65:35 v/v)[1]
Flow Rate	1.0 mL/min[2]	1.0 mL/min[1]
Detection Wavelength	251 nm[2]	Not specified, but 254 nm and 225 nm are also reported[3][4]
Injection Volume	Not specified	Not specified, but 10 μL is commonly used[5]
Column Temperature	Ambient[2]	Not specified
Run Time	6 min[2]	Not specified

System Suitability and Validation Parameters

The following tables summarize the key validation parameters for the HPLC-UV method, demonstrating its suitability for the intended application.

System Suitability

Parameter	Brimonidine	Brinzolamide	Acceptance Criteria
Retention Time (min)	~2.8[2]	~2.1[2]	Consistent retention times
Tailing Factor	< 2	< 2	Tailing factor ≤ 2
Theoretical Plates	> 2000	> 2000	> 2000

Method Validation



Parameter	Brimonidine	Brinzolamide
Linearity Range (μg/mL)	2-6[4]	10-30[4]
Correlation Coefficient (r²)	0.998[2]	0.998[2]
Limit of Detection (LOD) (μg/mL)	0.04[2]	0.05[2]
Limit of Quantification (LOQ) (μg/mL)	0.11[2]	0.15[2]
Accuracy (% Recovery)	98-102%[1]	98-102%[1]
Precision (%RSD)	< 2%[1]	< 2%[1]

Experimental ProtocolsPreparation of Solutions

Mobile Phase Preparation (Method 1):

- Prepare a 0.1% solution of perchloric acid in HPLC grade water.
- Mix the 0.1% perchloric acid solution with acetonitrile in a ratio of 58:42 (v/v).
- Filter the mobile phase through a 0.45 μm membrane filter and degas by sonication for 15 minutes.

Standard Stock Solution Preparation:

- Accurately weigh and transfer 10 mg of brimonidine tartrate and 50 mg of brinzolamide into separate 100 mL volumetric flasks.
- Dissolve the contents in the mobile phase and make up the volume to the mark. This will yield stock solutions of 100 μ g/mL for brimonidine and 500 μ g/mL for brinzolamide.

Working Standard Solution Preparation:



• From the stock solutions, prepare a mixed working standard solution containing a suitable concentration of both drugs (e.g., 10 μg/mL of brimonidine and 50 μg/mL of brinzolamide) by diluting with the mobile phase.[1]

Sample Preparation (Ophthalmic Suspension)

- Accurately weigh a quantity of the ophthalmic suspension equivalent to 10 mg of brinzolamide into a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
- Make up the volume to the mark with the mobile phase.
- Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Procedure

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.
- Inject 20 μ L of the blank (mobile phase), followed by the standard solution and then the sample solutions into the chromatograph.
- Record the chromatograms and measure the peak areas for brimonidine and brinzolamide.
- Calculate the concentration of each analyte in the sample by comparing the peak areas with those of the standard solutions.

Experimental Workflow Diagram





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Caption: HPLC analysis workflow from solution preparation to final reporting.

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